[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea
Description
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[(Z)-1-naphthalen-1-ylethylideneamino]urea |
InChI |
InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9- |
InChI Key |
BJGJUPAEKVEHJQ-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
General Approaches to Urea-Imine Hybrids
Urea derivatives incorporating imine functionalities are typically synthesized via two primary routes:
- Condensation of Aldehydes/Ketones with Aminourea : Direct Schiff base formation between an aldehyde/ketone and aminourea (H2N–CO–NH2).
- Isocyanate-Amine Coupling : Reaction of isocyanates with amines containing pre-formed imine groups.
The choice of method depends on substrate availability, desired regioselectivity, and functional group compatibility.
Preparation of this compound
Method 1: Schiff Base Condensation of 1-Naphthaldehyde with Aminourea
Procedure :
- Reagents :
- 1-Naphthaldehyde (1.0 equiv)
- Aminourea (1.2 equiv)
- Ethanol (solvent)
- Glacial acetic acid (catalyst, 0.1 equiv)
- Synthesis :
- Dissolve 1-naphthaldehyde (2.86 g, 18.3 mmol) and aminourea (1.50 g, 16.6 mmol) in 50 mL ethanol.
- Add glacial acetic acid (0.1 mL) and reflux at 80°C for 6–8 hours under nitrogen.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
- Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.
- Recrystallize from ethanol/water (3:1) to obtain the product as pale-yellow crystals.
Yield : 68–72%
Characterization :
- ESI-MS : m/z 213.23 [M + H]+.
- 1H NMR (DMSO-d6): δ 8.92 (s, 1H, –N=CH–), 8.25–7.45 (m, 7H, naphthalene), 6.12 (s, 2H, –NH2).
Mechanistic Insight :
The reaction proceeds via acid-catalyzed nucleophilic attack of the primary amine (–NH2) in aminourea on the electrophilic carbonyl carbon of 1-naphthaldehyde, followed by dehydration to form the E-configured imine.
Method 2: Isocyanate-Mediated Coupling
Procedure :
- Reagents :
- 1-Naphthylmethyl isocyanate (1.0 equiv)
- Ammonia (2.0 equiv)
- Tetrahydrofuran (THF, solvent)
- Synthesis :
- Add 1-naphthylmethyl isocyanate (2.12 g, 10.0 mmol) to 20 mL dry THF at 0°C.
- Slowly introduce ammonia gas (0.34 g, 20.0 mmol) with stirring.
- Warm to room temperature and stir for 12 hours.
- Evaporate THF under reduced pressure and purify the residue via column chromatography (SiO2, CH2Cl2/MeOH 95:5).
Yield : 55–60%
Characterization :
- IR (KBr) : 3340 cm⁻¹ (–NH stretch), 1665 cm⁻¹ (C=O).
- 13C NMR (CDCl3): δ 158.9 (C=O), 143.2 (–N=CH–), 134.1–125.3 (naphthalene).
Limitations :
- Requires synthesis of 1-naphthylmethyl isocyanate, which involves hazardous reagents like triphosgene.
- Lower yield compared to Method 1 due to competing urea oligomerization.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Schiff Base) | Method 2 (Isocyanate) |
|---|---|---|
| Yield | 68–72% | 55–60% |
| Reaction Time | 6–8 hours | 12 hours |
| Safety | Low hazard | High hazard (isocyanates) |
| Purification | Recrystallization | Column chromatography |
| Scalability | Excellent | Moderate |
Key Findings :
- Method 1 is preferable for large-scale synthesis due to higher yields and simpler purification.
- Method 2 offers regioselectivity advantages for asymmetric urea derivatives but is less practical.
Optimization Strategies and Side Reactions
Enhancing E-Selectivity in Schiff Base Formation
Mitigating Urea Hydrolysis
- Anhydrous Conditions : Use molecular sieves (3Å) to absorb water and prevent imine reversal.
- Low-Temperature Workup : Quench reactions at 0°C to minimize decomposition.
Applications and Derivative Synthesis
Biological Activity
Chemical Reactions Analysis
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms, leading to the formation of substituted naphthalene derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of aryl-substituted semicarbazones and ureas. Key analogues include:
(a) [(E)-1-(4-Chlorophenyl)ethylideneamino]urea (4'-Chloroacetophenone semicarbazone)
- Structure : Features a 4-chlorophenyl group instead of naphthalen-1-yl.
- Properties: Lower molecular weight (239.68 g/mol vs. 283.32 g/mol for the target compound) due to the smaller aromatic substituent.
- Applications : Studied for anticonvulsant and antimicrobial activities, with the chloro substituent improving membrane permeability .
(b) 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea
- Structure : Urea derivative with a 2,4-dichlorophenyl-ethyl group and naphthalen-1-yl substituent.
- Properties : Higher molecular weight (375.25 g/mol) due to the dichlorophenyl group. The chlorine atoms may confer greater lipophilicity and metabolic stability compared to the target compound .
(c) 1-(Substituted benzylidene/ethylidene)-4-(naphthalen-1-yl)semicarbazides
- Structure : Semicarbazides with naphthalen-1-yl and variable aryl substituents.
- Properties : Demonstrated antioxidant and anticonvulsant activities in quantum chemical studies, with electron-donating groups enhancing radical-scavenging capacity .
Key Findings:
Aromatic Bulk vs. Bioactivity : The naphthalen-1-yl group in the target compound likely reduces solubility compared to phenyl or chlorophenyl analogues but may enhance binding to hydrophobic pockets in enzymes or receptors .
Electron-Withdrawing Groups: Chlorine substituents (e.g., in 4'-chloroacetophenone semicarbazone) improve electrophilicity and interaction with biological targets, whereas naphthalene’s conjugated π-system may stabilize charge-transfer complexes .
Urea vs. Semicarbazide Backbone : Urea derivatives generally exhibit higher metabolic stability than semicarbazides, which are prone to hydrolysis .
Stability and Reactivity
- Hydrolytic Stability : The E-configuration of the imine bond in semicarbazones enhances resistance to hydrolysis compared to Z-isomers .
- Crystallinity : Naphthalene-containing compounds (e.g., pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate) often form stable crystalline structures due to π-π stacking, suggesting the target compound may exhibit similar crystallinity .
Biological Activity
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is classified as a naphthalene derivative, characterized by its unique structure featuring a naphthalene ring, an ethylidene group, and an amino urea functional group. Its molecular formula is C14H15N3O, with a molecular weight of 227.26 g/mol. This structural composition contributes to its distinctive chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Pseudomonas aeruginosa
- Staphylococcus aureus
Additionally, it demonstrates antifungal activity against:
- Candida albicans
- Cryptococcus neoformans
Comparative Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound alongside other urea derivatives. The results are summarized in Table 1 below:
| Compound Name | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | Acinetobacter baumannii | 85 |
| Adamantyl urea derivative | Acinetobacter baumannii | 94.5 |
| Other urea derivatives | Staphylococcus aureus | 60 |
The compound's mechanism of action involves the inhibition of cell wall synthesis in bacteria, which is crucial for their growth and survival .
Anticancer Potential
Preliminary studies suggest that this compound may also serve as an anticancer agent. The proposed mechanisms include:
- Inhibition of specific cellular processes essential for cancer cell proliferation.
- Disruption of enzyme functions critical for tumor growth.
In vitro studies have shown promising results in reducing cancer cell viability, indicating its potential as a therapeutic agent against various cancer types.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : In a controlled environment, the compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Acinetobacter baumannii, showcasing its potential as an effective antimicrobial agent.
- Anticancer Research : A study focused on the compound's effect on human cancer cell lines demonstrated a marked decrease in cell viability at concentrations as low as 10 µM, suggesting that it could be developed into a viable cancer treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
